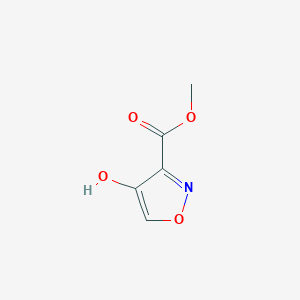

Methyl4-hydroxyisoxazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-hydroxyisoxazole-3-carboxylate is an isoxazole derivative characterized by a hydroxyl group at position 4 and a methyl ester at position 3 of the heterocyclic ring. Isoxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom, often modified to enhance pharmacological or material properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including Methyl4-hydroxyisoxazole-3-carboxylate, can be achieved through various methods. One common approach involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . Another method includes the condensation of β-keto esters of carboxylic acids with hydroxylamine in the presence of alkali .

Industrial Production Methods: Industrial production methods for isoxazoles often involve metal-catalyzed reactions, such as Cu(I) or Ru(II) catalyzed (3 + 2) cycloaddition reactions. due to the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .

Chemical Reactions Analysis

Types of Reactions: Methyl4-hydroxyisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization can produce isoxazoles .

Common Reagents and Conditions: Common reagents used in the synthesis of isoxazoles include n-BuLi, molecular iodine, hydroxylamine, and CuCl. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions are typically 3-substituted and 3,5-disubstituted isoxazoles, which can be synthesized in good yields under mild conditions .

Scientific Research Applications

Methyl4-hydroxyisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, isoxazoles are known for their antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities . Additionally, isoxazoles have applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl4-hydroxyisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit enzymes such as L-lactate dehydrogenase, which plays a role in various biological processes . The exact mechanism of action may vary depending on the specific isoxazole derivative and its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-hydroxyisoxazole-3-carboxylate (hypothetical structure) with analogous isoxazole derivatives documented in the evidence. Key differences in substituents, molecular properties, and functional behavior are highlighted.

Substituent Position and Functional Group Effects

Key Observations :

- Hydrogen Bonding: Methyl 4-amino-3-methoxyisoxazole-5-carboxylate and the hypothetical Methyl 4-hydroxyisoxazole-3-carboxylate both feature hydrogen-bonding groups (amino/hydroxyl), which enhance crystal packing and stability.

- Ester Group Influence : Ethyl esters (e.g., Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate ) exhibit lower melting points compared to methyl esters due to increased alkyl chain flexibility.

Physicochemical and Spectroscopic Comparisons

Key Observations :

- Hydroxyl Group Impact: Hydroxy-substituted isoxazoles (hypothetical) are expected to show distinct ¹H NMR shifts (δ 10–12) compared to amino (δ 5–6) or methoxy (δ 3.5–4) analogs .

- Mass Spectrometry : Substituents like bromine or chlorine (e.g., 7-bromo derivative ) generate characteristic isotopic patterns, aiding structural confirmation.

Biological Activity

Methyl 4-hydroxyisoxazole-3-carboxylate (MHIC) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological activity of MHIC, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of Methyl 4-Hydroxyisoxazole-3-Carboxylate

Methyl 4-hydroxyisoxazole-3-carboxylate is a derivative of isoxazole, a five-membered heterocyclic compound containing nitrogen and oxygen. Isoxazole derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunosuppressive properties .

The biological activity of MHIC can be attributed to several mechanisms:

- Immunosuppressive Effects : Research indicates that isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). MHIC demonstrated significant immunosuppressive properties by reducing lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production in human blood cell cultures .

- Pro-apoptotic Activity : In Jurkat cell lines, MHIC was shown to increase the expression of pro-apoptotic signaling molecules such as caspases and Fas, suggesting its potential role in inducing apoptosis . The compound's ability to modulate NF-κB signaling pathways further supports its pro-apoptotic effects.

In Vitro Studies

A series of experiments were conducted to evaluate the biological activity of MHIC:

- Cell Proliferation Assays : The effect of MHIC on PBMC proliferation was assessed using various concentrations. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 10 µM .

- Caspase Activation : In Jurkat cells treated with MHIC, the expression levels of caspases (Casp-3, Casp-7, Casp-8) were significantly elevated compared to control groups. This suggests that MHIC may trigger apoptotic pathways through caspase activation .

- Signaling Pathway Modulation : The expression changes in key signaling molecules were quantified and presented in the following table:

| Signaling Molecule | Expression Change (Relative Fold Change) |

|---|---|

| Bcl-2 | 0.5 |

| Casp-3 | 20.6 |

| Casp-7 | 16.0 |

| Casp-8 | 14.0 |

| NF-κB1 | Increased |

Note: GAPDH was used as a housekeeping gene for normalization.

Therapeutic Potential

Given its immunosuppressive and pro-apoptotic properties, MHIC may have therapeutic applications in conditions where modulation of the immune response is beneficial, such as autoimmune diseases or transplant rejection scenarios. Additionally, its anticancer potential warrants further investigation for use in oncology.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl4-hydroxyisoxazole-3-carboxylate, and how do reaction conditions impact yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like propargylic N-hydroxycarbamates or alkynes with nitrile oxides. Catalysts such as copper(I) or ruthenium(II) enhance reaction efficiency under mild conditions. Yield optimization requires precise control of temperature, solvent polarity (e.g., THF or DMF), and catalyst loading. For example, platinum-carbene intermediates may form during cyclization, necessitating quenching with mild reducing agents to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and substitution patterns, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects hydroxyl and carbonyl groups. For resolving stereochemical uncertainties, X-ray crystallography provides definitive bond angles and dihedral angles, as demonstrated in studies of structurally analogous isoxazole derivatives .

Q. What purification protocols are recommended for this compound, and how does solvent choice affect crystallization?

- Methodological Answer : Column chromatography using silica gel (eluent: ethyl acetate/hexane gradient) effectively removes impurities. Crystallization is optimized with solvents like ethanol or acetonitrile, which balance solubility and polarity. Slow evaporation at 4°C enhances crystal formation. Purity is validated via melting point analysis and HPLC (>95% purity threshold) .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Stability is evaluated by incubating the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Aliquots are analyzed at timed intervals using LC-MS to monitor degradation products (e.g., free carboxylic acid or ester hydrolysis). Kinetic modeling (e.g., first-order decay) quantifies half-life .

Q. What are the key considerations for designing bioactivity screening assays for this compound derivatives?

- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition or cell viability) using validated targets (e.g., kinases or proteases). Dose-response curves (IC₅₀ determination) and controls (e.g., DMSO vehicle) ensure reproducibility. Structural analogs with known activities (e.g., Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate) serve as positive controls .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with targeted substitutions (e.g., halogenation at C-5). Use multivariate analysis to correlate electronic (Hammett σ) or steric parameters with bioactivity. Cross-validate findings via orthogonal assays (e.g., SPR binding vs. cellular uptake) .

Q. What mechanistic insights guide the optimization of catalytic conditions for this compound synthesis?

- Methodological Answer : Kinetic studies (e.g., reaction profiling via in situ IR) identify rate-limiting steps. Transition-state modeling (DFT calculations) predicts catalyst efficacy. For example, ruthenium catalysts may stabilize π-alkyne intermediates, while copper promotes [3+2] cycloaddition regioselectivity. Experimental validation via isotopic labeling (¹³C) tracks intermediate formation .

Q. How does crystal packing influence the physicochemical properties of this compound?

- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., hydrogen bonds or π-stacking) that affect solubility and melting point. For instance, intramolecular N–H⋯O bonds in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate enhance thermal stability. Hirshfeld surface analysis quantifies interaction contributions .

Q. What strategies are employed to resolve spectral overlaps in NMR analysis of this compound derivatives?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign overlapping proton signals. Paramagnetic shift reagents (e.g., Eu(fod)₃) or variable-temperature NMR differentiate rotamers. For complex mixtures, hyphenated LC-NMR systems isolate and characterize individual species .

Q. How can computational models predict the pharmacokinetic behavior of this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) screens binding affinities to metabolic enzymes (e.g., CYP450). QSPR models correlate logP and polar surface area with bioavailability. MD simulations assess membrane permeability. Experimental validation includes Caco-2 cell monolayer assays .

Properties

Molecular Formula |

C5H5NO4 |

|---|---|

Molecular Weight |

143.10 g/mol |

IUPAC Name |

methyl 4-hydroxy-1,2-oxazole-3-carboxylate |

InChI |

InChI=1S/C5H5NO4/c1-9-5(8)4-3(7)2-10-6-4/h2,7H,1H3 |

InChI Key |

OHHYBTSQASUGRL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NOC=C1O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.